An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. This molecule is of significant interest to the drug discovery and materials science sectors, as it combines the pharmacologically privileged 1,3,4-thiadiazole scaffold with the versatile carbamate linker. The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carbamate functional group, in turn, is a critical component in numerous therapeutic agents, often serving as a stable analogue of an amide or ester bond.
This document moves beyond a simple recitation of steps, offering an in-depth rationale for the chosen synthetic strategy and the underlying chemical principles. We present a robust, two-step synthesis beginning with the construction of the 5-phenyl-1,3,4-thiadiazol-2-amine core, followed by its reaction with phenyl chloroformate. Each protocol is designed to be self-validating, supported by detailed characterization workflows utilizing FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and analysis of this important class of compounds.
Introduction: The Scientific Rationale
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate, is an exemplar of this approach, leveraging the synergistic potential of two powerful chemical motifs.
-
The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is a bioisostere of pyrimidine and is considered a "privileged" structure due to its presence in a multitude of biologically active compounds.[6][7] Its unique arrangement of nitrogen and sulfur heteroatoms allows for a variety of non-covalent interactions with biological targets. Derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antifungal, anticonvulsant, and anti-inflammatory effects.[3][8][9][10] The presence of the -N=C-S- moiety is considered crucial for its diverse bioactivity.[6]
-
The Carbamate Linker: Carbamates (or urethanes) are structurally important functional groups that are more resistant to hydrolysis than esters, making them valuable in prodrug design and as stable linkers in complex molecules. They can engage in hydrogen bonding as both donors and acceptors, facilitating strong interactions with enzyme active sites.
The fusion of these two moieties creates a molecule with a compelling profile for further investigation in medicinal chemistry and materials science. This guide provides the foundational chemistry required to synthesize and definitively characterize this target compound.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule dictates the most efficient forward synthesis. The primary disconnection point is the carbamate C-N bond, which is the most synthetically accessible linkage to form in the final step.
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals a straightforward two-reagent convergence. The core of this strategy lies in a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-phenyl-1,3,4-thiadiazol-2-amine is a potent nucleophile, poised to attack the highly electrophilic carbonyl carbon of phenyl chloroformate. This approach is mechanistically sound, high-yielding, and utilizes readily available starting materials.
Detailed Experimental Protocols
This section outlines the step-by-step methodologies for the synthesis of the precursor amine and the final target compound.
Synthesis of Precursor: 5-Phenyl-1,3,4-thiadiazol-2-amine
The synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole core is a critical first step. A reliable method involves the acid-catalyzed cyclodehydration of 1-benzoylthiosemicarbazide, which is formed in situ or isolated from the reaction of benzoic acid and thiosemicarbazide.[11][12] An efficient one-pot procedure is presented here.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoic acid (12.2 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).
-
Reaction Initiation: Add phosphorus oxychloride (POCl₃, 15 mL) dropwise to the mixture under constant stirring in a fume hood. The addition should be slow to control the initial exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux at 80-90°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches ~8. This step must be performed in an ice bath to manage the heat generated.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine as white or off-white crystals.[12][13]
Synthesis of Target: Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
This step involves the formation of the carbamate linkage. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct, driving the reaction to completion.[14]
Caption: Experimental workflow for the final carbamate synthesis.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.77 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous dichloromethane (30 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add phenyl chloroformate (1.57 g, 1.25 mL, 10 mmol) dropwise to the cold, stirred solution over 10 minutes.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure title compound.
Physicochemical and Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of physical measurements and spectroscopic analysis.
Physical Properties
The expected physical properties of the synthesized compound are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₁N₃O₂S |
| Molecular Weight | 297.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol |
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for identifying key functional groups. The spectrum of the product should exhibit characteristic absorption bands that confirm the formation of the carbamate linkage while retaining the thiadiazole core.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~ 3250-3150 | N-H Stretch (Carbamate) | Confirms the presence of the secondary amine in the carbamate group. |
| ~ 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the two phenyl rings. |
| ~ 1750-1720 | C=O Stretch (Carbamate) | A strong, sharp peak characteristic of the carbamate carbonyl group.[15] |
| ~ 1610-1580 | C=N Stretch (Thiadiazole) | Confirms the integrity of the thiadiazole ring. |
| ~ 1540-1500 | N-H Bend / C-N Stretch | Coupled vibrations associated with the carbamate linkage. |
| ~ 1250-1200 | Asymmetric C-O-C Stretch | Characteristic of the ester portion of the carbamate. |
| ~ 750 & 690 | C-H Out-of-Plane Bend | Typical bands for monosubstituted benzene rings. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.5 - 11.0 | Singlet (broad) | 1H | -NH- (Carbamate proton) |
| ~ 8.0 - 7.9 | Multiplet | 2H | Ar-H (ortho-H of thiadiazole-phenyl) |
| ~ 7.6 - 7.4 | Multiplet | 6H | Ar-H (meta/para-H of thiadiazole-phenyl & ortho/meta-H of carbamate-phenyl) |
| ~ 7.3 - 7.2 | Multiplet | 2H | Ar-H (para-H of carbamate-phenyl) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C-5 of Thiadiazole |
| ~ 160 | C-2 of Thiadiazole |
| ~ 152 | C=O (Carbamate) |
| ~ 150 | C-1 of Phenyl-O |
| ~ 132-121 | Aromatic Carbons |
| ~ 130 | C-1 of Phenyl-Thiadiazole |
Note: Specific chemical shifts are predictive and may vary slightly based on solvent and concentration. The characteristic carbons of the 1,3,4-thiadiazole ring typically appear between 158 and 165 ppm.[3]
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Assignment |
| 297 | [M]⁺ (Molecular Ion) |
| 204 | [M - C₆H₅O]⁺ |
| 177 | [5-phenyl-1,3,4-thiadiazol-2-amine]⁺ |
| 103 | [C₆H₅NCO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation analysis helps to piece together the structure, with characteristic losses corresponding to the phenyl, phenoxy, and phenyl isocyanate fragments.[16]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of Phenyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. The presented two-step synthetic route is efficient and relies on fundamental, well-established chemical transformations. The comprehensive characterization protocol, utilizing FT-IR, ¹H & ¹³C NMR, and Mass Spectrometry, provides a clear and definitive framework for structural verification. By explaining the causality behind the experimental design and providing validated analytical techniques, this document serves as a complete technical resource for researchers engaged in the synthesis of novel thiadiazole derivatives for applications in drug discovery and beyond.
References
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
ACS Publications. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Retrieved from [Link]
-
ACS Publications. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved from [Link]
-
MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]
-
Mansoura University. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]
-
ACS Publications. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
Bentham Science. (2024). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Retrieved from [Link]
-
PubMed. (1997). Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. Retrieved from [Link]
-
PubMed. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]
-
Oxford Academic. (2020). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
PubMed. (2010). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Current Medicinal Chemistry. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Phenyl N-(1,3-thiazol-2-yl)carbamate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
-
TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]
- 10. tsijournals.com [tsijournals.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
